
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone is a heterocyclic compound that features both pyrazine and thiazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
The synthesis of 1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone typically involves the Hantzsch reaction, which is a well-known method for constructing thiazole rings. The process begins with the reaction of acetylpyrazine with an α-bromoketone in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or thiazole rings are substituted with different functional groups. Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine: The compound’s therapeutic potential is being explored in the treatment of diseases such as cancer, bacterial infections, and viral infections. Its unique structure allows it to interact with specific molecular targets, leading to potential therapeutic effects.
Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways involved depend on the specific biological target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Methylpyridin-2-yl)thiourea: This compound also features a thiazole ring but has different substituents, leading to variations in its chemical and biological properties.
N-(4-Methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine:
N-(4-Methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine: This compound is closely related and shares many similarities in terms of chemical reactions and biological activities.
Eigenschaften
Molekularformel |
C9H7N3OS |
|---|---|
Molekulargewicht |
205.24 g/mol |
IUPAC-Name |
1-(4-pyrazin-2-yl-1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7N3OS/c1-6(13)9-12-8(5-14-9)7-4-10-2-3-11-7/h2-5H,1H3 |
InChI-Schlüssel |
ODXBOJBQZOVGKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CS1)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


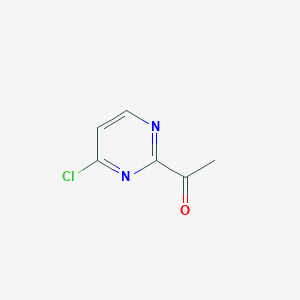
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
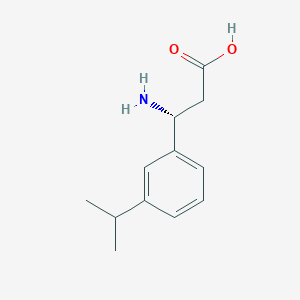
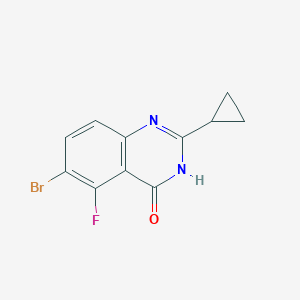
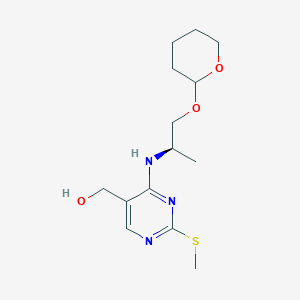
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)


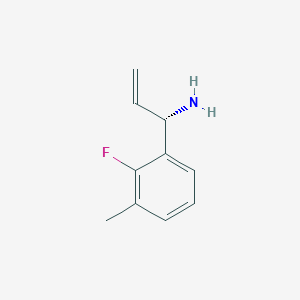
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
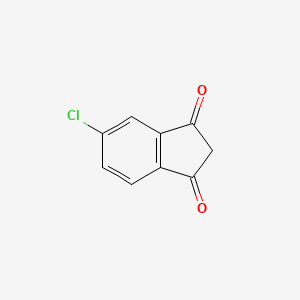
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
